molecular formula C22H21F3N4O2 B6540729 3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1060185-78-5

3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B6540729
CAS No.: 1060185-78-5
M. Wt: 430.4 g/mol
InChI Key: AVJLBFJNMTTXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1058498-26-2) is a urea derivative with a molecular formula of C₂₂H₂₁F₃N₄O₂ and a molecular weight of 430.4 g/mol . Its structure comprises:

  • A 6-oxo-1,6-dihydropyridazine core substituted with a 4-methylphenyl group at position 3.
  • A propyl chain linking the pyridazinone ring to a urea functional group.

The Smiles notation (Cc1ccc(-c2ccc(=O)n(CCCNC(=O)Nc3ccc(C(F)(F)F)cc3)n2)cc1) highlights its connectivity and stereoelectronic features. Notably, physical properties (e.g., melting point, solubility) and pharmacological data are absent in available sources, limiting a full profile .

Properties

IUPAC Name

1-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-15-6-8-16(9-7-15)19-10-11-20(30)29(28-19)13-3-12-26-21(31)27-18-5-2-4-17(14-18)22(23,24)25/h2,4-11,14H,3,12-13H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJLBFJNMTTXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[3-(trifluoromethyl)phenyl]urea is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20F3N4O2C_{22}H_{20}F_{3}N_{4}O_{2}, with a molecular weight of 426.4 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities, along with trifluoromethyl and methylphenyl substituents that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC22H20F3N4O2
Molecular Weight426.4 g/mol
IUPAC Name3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[3-(trifluoromethyl)phenyl]urea
InChI Key[To be determined]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group has been shown to enhance the binding affinity of compounds to their targets, potentially increasing their efficacy in inhibiting enzyme activities or modulating receptor functions .

Potential Targets

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing signaling pathways relevant to various physiological processes.

Biological Activity

Research indicates that compounds similar to 3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[3-(trifluoromethyl)phenyl]urea exhibit various biological activities:

Antimicrobial Activity :
Some derivatives have demonstrated significant antimicrobial properties against a range of pathogens. For instance, studies have shown that related compounds exhibit good activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

Antioxidant Activity :
The compound's structure suggests potential antioxidant properties, which can be evaluated through assays measuring radical scavenging activity. Related compounds have shown promising results in reducing oxidative stress markers .

Case Studies

Several studies have explored the biological activities of compounds related to the target molecule:

  • Antimicrobial Evaluation :
    A study assessed the antimicrobial efficacy of various pyridazine derivatives, including those with similar structural motifs. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for drug development .
  • Antioxidant Studies :
    Research on related compounds demonstrated strong antioxidant activity through DPPH radical scavenging assays, indicating their potential utility in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea-linked heterocycles , which are widely explored for therapeutic applications. Below is a comparative analysis with structurally related analogs:

Key Observations:

Structural Divergence: The target compound’s pyridazinone-propyl-urea scaffold differs from thiazole-piperazine-urea analogs (e.g., 11e, 11d) . The latter feature extended aromatic systems and polar hydrazinyl-piperazine moieties, likely enhancing solubility but increasing molecular weight (>500 g/mol). Patent-derived sulfonate-urea compounds (e.g., ) prioritize bulky sulfonyl groups, which may improve stability but reduce membrane permeability compared to the target’s trifluoromethylphenyl group .

Synthetic Efficiency: Compounds in report high yields (83–88%), suggesting robust synthetic routes for urea-thiazole derivatives . The target compound’s synthesis yield is undocumented but may face challenges due to its pyridazinone core, which often requires multi-step oxidation and cyclization.

Substituent Effects: Trifluoromethyl Position: The target’s 3-(trifluoromethyl)phenyl group may confer distinct steric and electronic effects compared to 11d’s 4-(trifluoromethyl)phenyl isomer. Meta-substitution could alter binding to hydrophobic pockets in biological targets. Methyl vs.

Pharmacological Implications: Pyridazinone cores are associated with cardiotonic and antiproliferative activities, whereas thiazole-piperazine-urea derivatives () are often designed for kinase inhibition or antimicrobial applications .

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this urea-pyridazinone derivative likely involves a multi-step approach:

  • Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2: Introduction of the propyl linker via alkylation or nucleophilic substitution.
  • Step 3: Urea coupling using carbodiimide chemistry (e.g., EDC/HOBt) between the pyridazinone-propyl intermediate and 3-(trifluoromethyl)phenyl isocyanate.

Optimization:

  • Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
  • Use continuous-flow chemistry to enhance reproducibility and scalability, as demonstrated in analogous syntheses .
  • Purification via column chromatography or recrystallization, with characterization by HPLC (≥95% purity) and NMR spectroscopy .

Q. What analytical techniques are critical for structural elucidation and conformational analysis?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure to confirm regiochemistry and hydrogen-bonding patterns critical for target binding .
  • Computational modeling : Perform density functional theory (DFT) calculations to predict the lowest-energy conformation and compare with crystallographic data.
  • NMR spectroscopy : Use 1^1H, 13^13C, and 2D techniques (e.g., COSY, NOESY) to assign signals and assess solution-state dynamics .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s pharmacological activity?

Methodological Answer:

  • Analog synthesis : Modify substituents on the pyridazinone ring (e.g., 4-methylphenyl → 4-chlorophenyl) or adjust the propyl linker length.
  • Biological assays : Evaluate PDE4 inhibition (IC50_{50}) using enzymatic assays with cAMP as a substrate, following protocols for structurally related urea derivatives .
  • Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity data.

Q. What methodologies are appropriate for characterizing stability and degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 9–11), oxidative (H2_2O2_2), and thermal (40–60°C) conditions .
  • Analytical tools : Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of the urea moiety).
  • Kinetic modeling : Use pseudo-first-order kinetics to calculate degradation rate constants (kobsk_{\text{obs}}) and half-life (t1/2t_{1/2}) .

Q. How should researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Orthogonal validation : Compare results from enzymatic assays (e.g., PDE4 inhibition) with cell-based assays (e.g., TNF-α suppression in macrophages).
  • Assay condition audits : Verify buffer composition (e.g., Mg2+^{2+} levels for PDE4 activity) and co-factor requirements.
  • Biophysical techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) and confirm target engagement .

Q. What strategies can address low solubility or bioavailability in preclinical development?

Methodological Answer:

  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the urea or pyridazinone moieties.
  • Formulation studies : Develop nanoparticulate systems (e.g., liposomes) using dynamic light scattering (DLS) for size optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.